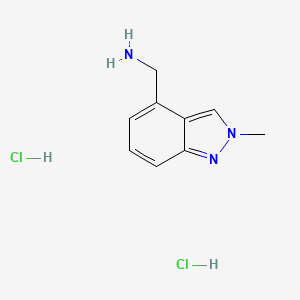![molecular formula C10H18ClN B13467188 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This core structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The compound is often used in drug discovery and materials science due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride typically involves the functionalization of the BCP core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound often employs photoredox conditions with catalysts like fac-Ir(ppy)3, which facilitate the reaction of alkyl iodides with propellane . This method is advantageous due to its scalability and the ability to produce large quantities of the compound without the need for additional additives or catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The BCP core’s rigidity and three-dimensionality allow it to fit into unique binding sites on proteins and enzymes, potentially altering their activity. This makes it a valuable tool in drug discovery, where it can be used to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Cubanes: Another class of rigid, three-dimensional molecules used in similar applications.
Higher bicycloalkanes: Compounds with larger ring systems that offer different properties and reactivities.
Uniqueness
What sets 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride apart is its specific combination of the BCP core with a pyrrolidine ring. This unique structure provides a balance of rigidity and flexibility, making it particularly useful in drug design and materials science.
Propriétés
Formule moléculaire |
C10H18ClN |
|---|---|
Poids moléculaire |
187.71 g/mol |
Nom IUPAC |
3-(1-bicyclo[1.1.1]pentanylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-2-11-7-8(1)3-10-4-9(5-10)6-10;/h8-9,11H,1-7H2;1H |
Clé InChI |
PYEKZJCSVBFXBB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC23CC(C2)C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)
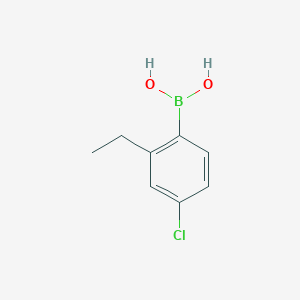

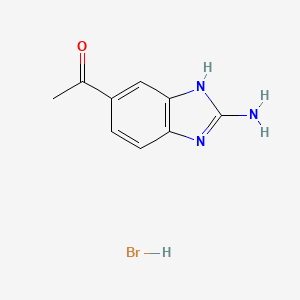
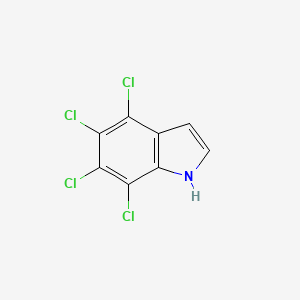
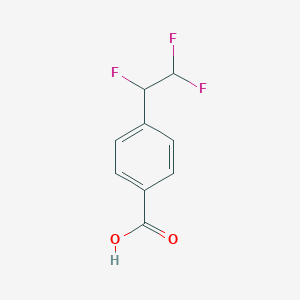
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)
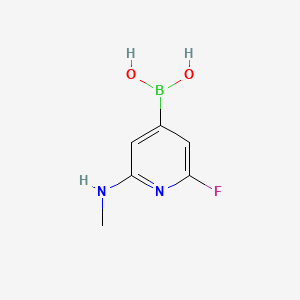
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
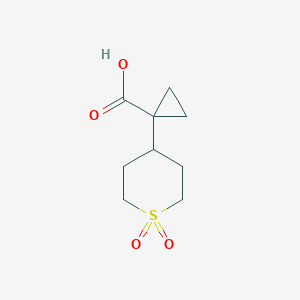
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
